4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide 4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 338954-03-3
VCID: VC6173530
InChI: InChI=1S/C19H19Cl3N4O2S2/c1-3-26-18(12(2)25-30(27,28)15-7-5-14(20)6-8-15)23-24-19(26)29-11-13-4-9-16(21)17(22)10-13/h4-10,12,25H,3,11H2,1-2H3
SMILES: CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C19H19Cl3N4O2S2
Molecular Weight: 505.86

4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide

CAS No.: 338954-03-3

Cat. No.: VC6173530

Molecular Formula: C19H19Cl3N4O2S2

Molecular Weight: 505.86

* For research use only. Not for human or veterinary use.

4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide - 338954-03-3

Specification

CAS No. 338954-03-3
Molecular Formula C19H19Cl3N4O2S2
Molecular Weight 505.86
IUPAC Name 4-chloro-N-[1-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide
Standard InChI InChI=1S/C19H19Cl3N4O2S2/c1-3-26-18(12(2)25-30(27,28)15-7-5-14(20)6-8-15)23-24-19(26)29-11-13-4-9-16(21)17(22)10-13/h4-10,12,25H,3,11H2,1-2H3
Standard InChI Key HADPWGJXTNXRBG-UHFFFAOYSA-N
SMILES CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characterization

The compound 4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide (CAS No. 338954-03-3) is a triazole-sulfonamide derivative with the molecular formula C₁₉H₁₉Cl₃N₄O₂S₂ and a molecular weight of 505.86 g/mol. Its IUPAC name reflects three critical structural components:

  • A 4-chlorobenzenesulfonamide group linked via an ethyl chain.

  • A 1,2,4-triazole ring substituted at the 3-position with a 3,4-dichlorobenzylsulfanyl moiety.

  • An ethyl group at the 4-position of the triazole core.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₉Cl₃N₄O₂S₂
Molecular Weight505.86 g/mol
SMILES NotationCCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl
InChI KeyHADPWGJXTNXRBG-UHFFFAOYSA-N

The presence of three chlorine atoms and two sulfur atoms contributes to its hydrophobic character, while the sulfonamide group enhances hydrogen-bonding potential. X-ray crystallography data for analogous compounds indicate planar triazole rings and dihedral angles of ~75° between the benzyl and triazole planes .

Synthetic Routes and Optimization

Synthesis typically involves sequential Huisgen 1,3-dipolar cycloaddition and nucleophilic substitution reactions :

  • Triazole Core Formation: Reaction of 4-ethyl-3-thiosemicarbazide with propargyl bromide yields the 4-ethyl-1,2,4-triazole-3-thiol intermediate.

  • Sulfanyl Group Introduction: Alkylation of the triazole-thiol with 3,4-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃/DMF).

  • Sulfonamide Coupling: Condensation with 4-chlorobenzenesulfonyl chloride using Et₃N as a base in dichloromethane.

Critical reaction parameters include:

  • Temperature control (<40°C) during sulfonamide formation to prevent epimerization.

  • Use of CuI catalysis (0.5 mol%) for regioselective triazole synthesis (yield: 68–72%) .

Antifungal Activity and Mechanism of Action

Broad-Spectrum Antifungal Efficacy

Against Candida albicans and Aspergillus fumigatus, the compound exhibits MIC values of 0.5–4 μg/mL, surpassing fluconazole (MIC = 16 μg/mL) and miconazole (MIC = 32 μg/mL) . Activity correlates with the 3,4-dichlorobenzyl substituent, which enhances membrane permeability via hydrophobic interactions.

Table 2: Antifungal Activity Comparison

OrganismMIC (μg/mL)Fluconazole MICMiconazole MIC
Candida albicans0.5–21632
Aspergillus fumigatus4–8>6464
Cryptococcus neoformans2–43216

CYP51 Inhibition via Molecular Docking

Flexible docking (PDB: 5V5Z) reveals a binding energy of -7.97 kcal/mol to fungal lanosterol 14α-demethylase (CYP51). Key interactions include :

  • Hydrogen bonding between the triazole N4 and His374 (2.1 Å).

  • π-Stacking of the dichlorobenzyl group with Phe228 and Phe380.

  • Hydrophobic contacts between the ethyl chain and Leu376/Val509.

This dual binding mode disrupts ergosterol biosynthesis, explaining its 64-fold potency over miconazole .

Structure-Activity Relationships (SAR)

  • 3,4-Dichlorobenzyl Group:

    • Removal decreases antifungal activity 8-fold (MIC = 32 μg/mL) .

    • Para-nitro substitution reduces hCA inhibition 3-fold .

  • Sulfonamide Position:

    • Ortho-substitution abolishes CYP51 binding due to steric clashes.

  • Triazole Substituents:

    • Ethyl at N4 enhances metabolic stability (t₁/₂ = 4.7 h in human microsomes).

    • Methyl substitution at C5 decreases solubility by 40%.

Pharmacokinetic and Toxicity Profiling

  • LogP: 3.1 (calculated), indicating moderate lipophilicity.

  • Plasma Protein Binding: 89% (human serum albumin).

  • CYP3A4 Inhibition: IC₅₀ = 12 μM (low risk of drug-drug interactions).

Acute toxicity in mice (LD₅₀ = 320 mg/kg) correlates with transient hepatotoxicity at 100 mg/kg .

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